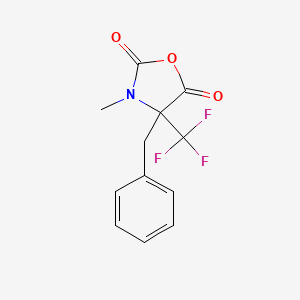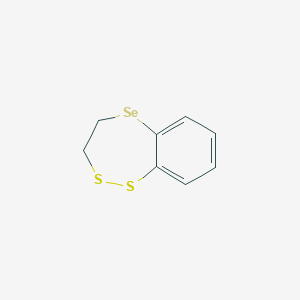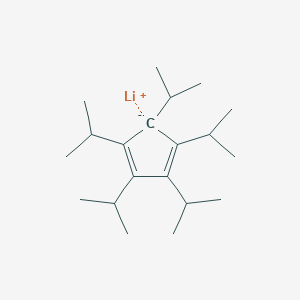
lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene is a complex organometallic compound It is known for its unique structure, which includes a cyclopentadiene ring substituted with five isopropyl groups and a lithium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene typically involves the reaction of 1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether. The reaction is typically performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadiene species.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl ketones, while reduction can produce cyclopentadiene alcohols.
Scientific Research Applications
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis. Its unique structure allows it to stabilize various metal complexes.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound.
Comparison with Similar Compounds
Similar Compounds
Lithium pentamethylcyclopentadienide: Similar in structure but with methyl groups instead of isopropyl groups.
Sodium cyclopentadienide: Contains a sodium ion instead of lithium and lacks the isopropyl substitutions.
Potassium cyclopentadienide: Similar to sodium cyclopentadienide but with a potassium ion.
Uniqueness
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene is unique due to its bulky isopropyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications requiring selective catalysis and stabilization of reactive intermediates.
Properties
CAS No. |
176977-33-6 |
|---|---|
Molecular Formula |
C20H35Li |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C20H35.Li/c1-11(2)16-17(12(3)4)19(14(7)8)20(15(9)10)18(16)13(5)6;/h11-15H,1-10H3;/q-1;+1 |
InChI Key |
UQRDGLSLLGAGBT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)[C-]1C(=C(C(=C1C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


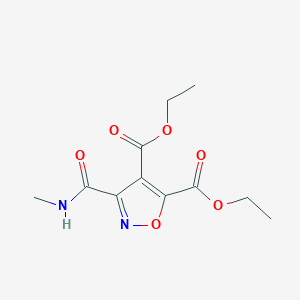
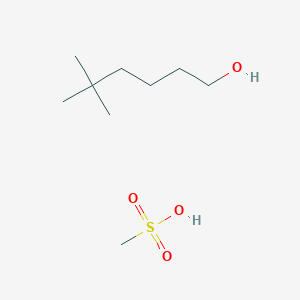
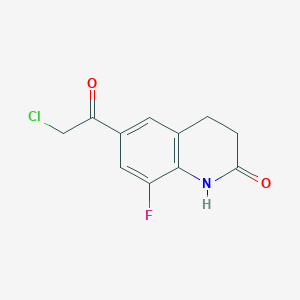
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
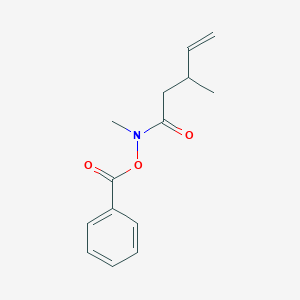
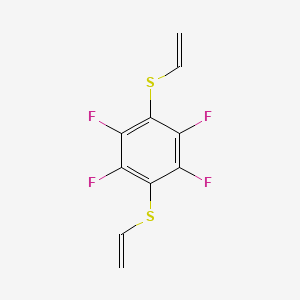
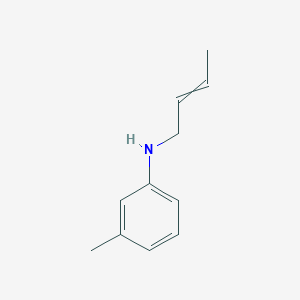
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
